(Z)-N-hydroxy-3-nitrobenzene-1-carbonimidoyl chloride
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Overview
Description
(Z)-N-hydroxy-3-nitrobenzene-1-carbonimidoyl chloride: is an organic compound characterized by the presence of a nitro group, a hydroxylamine group, and a carboximidoyl chloride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-hydroxy-3-nitrobenzene-1-carbonimidoyl chloride typically involves the nitration of benzene derivatives followed by the introduction of the hydroxylamine and carboximidoyl chloride groups. One common method includes the following steps:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline using a reducing agent such as iron and hydrochloric acid.
Hydroxylation: Aniline is converted to N-hydroxyaniline using hydroxylamine hydrochloride in the presence of a base.
Carboximidoylation: N-hydroxyaniline is reacted with phosgene to introduce the carboximidoyl chloride group, forming this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxylamine group can be oxidized to a nitroso group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The carboximidoyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Amines, alcohols, thiols.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carboximidoyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (Z)-N-hydroxy-3-nitrobenzene-1-carbonimidoyl chloride is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a catalyst or a catalyst precursor in various organic reactions.
Biology:
Enzyme Inhibition: The compound may be studied for its potential to inhibit specific enzymes due to its reactive functional groups.
Medicine:
Drug Development: Research into its potential as a pharmacophore for the development of new drugs targeting specific biological pathways.
Industry:
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (Z)-N-hydroxy-3-nitrobenzene-1-carbonimidoyl chloride exerts its effects involves its reactive functional groups. The nitro group can participate in redox reactions, the hydroxylamine group can form hydrogen bonds, and the carboximidoyl chloride group can undergo nucleophilic substitution. These interactions can target specific molecular pathways and enzymes, leading to various biological and chemical effects.
Comparison with Similar Compounds
- (1E)-N-hydroxy-4-nitrobenzenecarboximidoyl chloride
- (1E)-N-hydroxy-2-nitrobenzenecarboximidoyl chloride
- (1E)-N-hydroxy-3-nitrobenzamide
Uniqueness:
- Functional Group Positioning: The position of the nitro group on the benzene ring can significantly affect the reactivity and properties of the compound.
- Reactivity: The presence of the carboximidoyl chloride group makes (Z)-N-hydroxy-3-nitrobenzene-1-carbonimidoyl chloride particularly reactive in nucleophilic substitution reactions compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(1E)-N-hydroxy-3-nitrobenzenecarboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3/c8-7(9-11)5-2-1-3-6(4-5)10(12)13/h1-4,11H/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAGTJSJWCRWAZ-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C(=N\O)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33512-94-6 |
Source
|
Record name | 33512-94-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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